Methyl 2-(propylamino)pyridine-3-carboxylate
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Overview
Description
Methyl 2-(propylamino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique properties and is widely used in the synthesis of various drugs and pharmaceuticals. In
Mechanism Of Action
The mechanism of action of Methyl 2-(propylamino)pyridine-3-carboxylate involves the inhibition of various enzymes, including proteases and kinases. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
Biochemical and Physiological Effects:
Methyl 2-(propylamino)pyridine-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, which play a crucial role in the development of various diseases. It has also been shown to exhibit significant antiviral, anti-inflammatory, and anticancer activities. In addition, the compound has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Methyl 2-(propylamino)pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is typically high. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Methyl 2-(propylamino)pyridine-3-carboxylate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another area of research is the study of the compound's mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, the compound's neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the compound's antiviral activity makes it a potential candidate for the development of new antiviral drugs.
Synthesis Methods
The synthesis of Methyl 2-(propylamino)pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with propylamine in the presence of methanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is typically high, and the purity can be further increased by using different purification techniques.
Scientific Research Applications
Methyl 2-(propylamino)pyridine-3-carboxylate has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been found to exhibit significant antiviral, anti-inflammatory, and anticancer activities. The compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in the development of various diseases.
properties
CAS RN |
157276-72-7 |
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Product Name |
Methyl 2-(propylamino)pyridine-3-carboxylate |
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h4-5,7H,3,6H2,1-2H3,(H,11,12) |
InChI Key |
IPXKYULAQRBKMV-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CC=N1)C(=O)OC |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C(=O)OC |
synonyms |
3-Pyridinecarboxylicacid,2-(propylamino)-,methylester(9CI) |
Origin of Product |
United States |
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